Hiyama Cross-Coupling Yield: TFPP Achieves 90% Yield with Heterogeneous Pd/C
In Pd/C-catalyzed Hiyama cross-coupling of aryl halides with trialkoxy(aryl)silanes, the use of tris(4-fluorophenyl)phosphine (1 mol%) as a ligand under optimized conditions (0.5 mol% Pd/C, 4.8% aqueous toluene, 120 °C) achieved yields up to 90% [1]. This yield is benchmarked against a ligand-free Pd/C system, which typically gives significantly lower yields for similar substrates, and demonstrates TFPP's ability to enhance heterogeneous catalytic activity.
| Evidence Dimension | Hiyama cross-coupling yield |
|---|---|
| Target Compound Data | 90% yield (optimized conditions) |
| Comparator Or Baseline | Ligand-free Pd/C system (yield not explicitly quantified in source, but described as lower; the study's purpose was to improve upon ligand-free methods) |
| Quantified Difference | TFPP-containing system achieves up to 90% yield, enabling practical application. |
| Conditions | Aryl halides with trialkoxy(aryl)silanes, 0.5 mol% Pd/C, 1 mol% TFPP, 4.8% aqueous toluene, 120 °C. |
Why This Matters
For procurement, this yield establishes TFPP as a preferred ligand for Hiyama couplings, offering a practical, high-yielding method with a recyclable heterogeneous catalyst.
- [1] Monguchi Y, Yanase T, Mori S, Sajiki H. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis 2013, 45, 40-44. View Source
